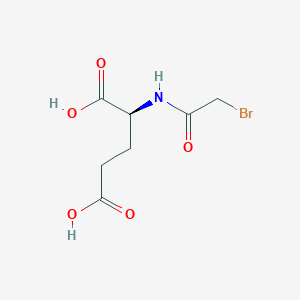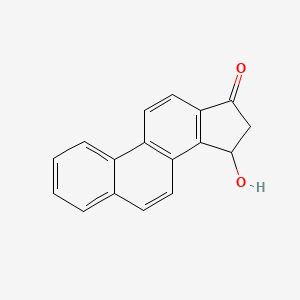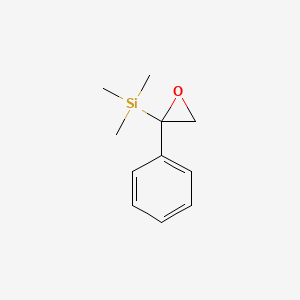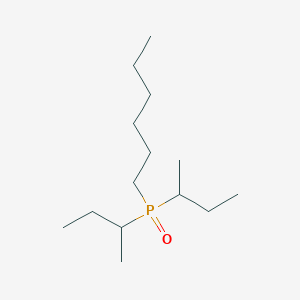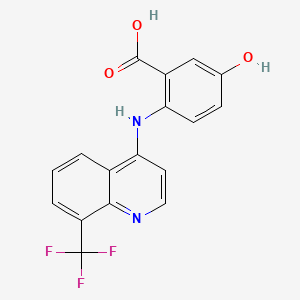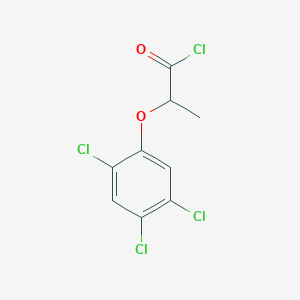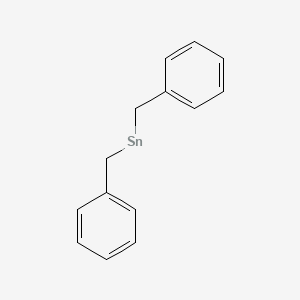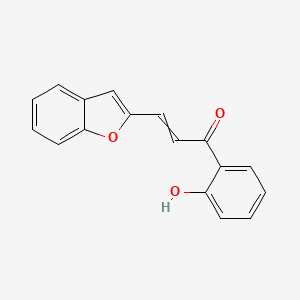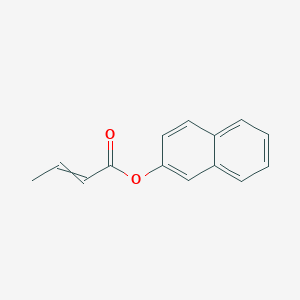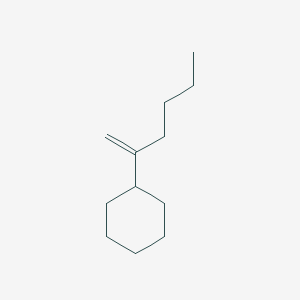
(Hex-1-en-2-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hex-1-en-2-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with a hex-1-en-2-yl substituent. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (Hex-1-en-2-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction proceeds as follows:
C6H11OH→C6H10+H2O
The crude product is then purified by treatment with sodium hydrogen carbonate to remove traces of acid and water .
Industrial Production Methods
Industrial production of cyclohexane derivatives often involves catalytic hydrogenation of benzene. The process typically uses a nickel or platinum catalyst under high pressure and temperature conditions. The resulting cyclohexane can then be further functionalized to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(Hex-1-en-2-yl)cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol.
Reduction: Reduction reactions can convert cyclohexanone back to cyclohexanol.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexanol
Substitution: Halogenated cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
(Hex-1-en-2-yl)cyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a model compound for studying hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which (Hex-1-en-2-yl)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. For example, in biological systems, it may interact with lipid membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A cyclohexane derivative with a ketone group
Uniqueness
(Hex-1-en-2-yl)cyclohexane is unique due to the presence of the hex-1-en-2-yl substituent, which imparts distinct chemical and physical properties. This substituent allows for additional functionalization and reactivity compared to simpler cyclohexane derivatives .
Eigenschaften
CAS-Nummer |
54248-57-6 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
hex-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C12H22/c1-3-4-8-11(2)12-9-6-5-7-10-12/h12H,2-10H2,1H3 |
InChI-Schlüssel |
JDCBUYRMEWEJSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)
![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)


